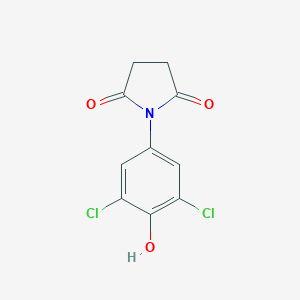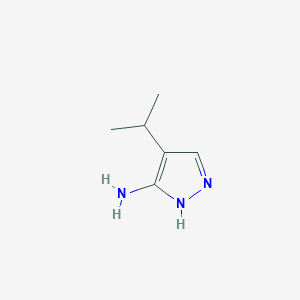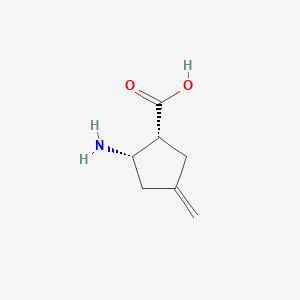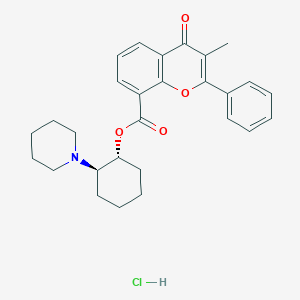
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile, also known as TBPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPAC is a highly reactive molecule that contains an aziridine ring and a nitrile group, which makes it an important building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not well understood, but it is believed to be due to its high reactivity towards biological nucleophiles such as proteins and DNA. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile can form covalent adducts with these biomolecules, which can lead to changes in their structure and function.
Biochemische Und Physiologische Effekte
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been shown to exhibit cytotoxic and antiviral activities in various in vitro studies. It has also been shown to inhibit the activity of certain enzymes such as proteases and kinases. However, the exact biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile on living organisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is its high reactivity towards biological nucleophiles, which makes it a useful tool for studying the interactions between small molecules and biomolecules. However, its high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments. Additionally, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile. One area of interest is the development of new synthetic methods for 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the study of the biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile in living organisms, which could provide insights into its potential applications in medicine and agriculture. Finally, the development of new analytical methods for detecting 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its adducts in biological samples could lead to the discovery of new biomarkers for disease diagnosis and treatment.
Synthesemethoden
The synthesis of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile involves the reaction of tert-butylamine with 2-chloropropionitrile in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to form 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been used as a key intermediate for the synthesis of various bioactive compounds such as antiviral agents, anticancer drugs, and enzyme inhibitors. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has also been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
141792-54-3 |
|---|---|
Produktname |
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-7-10(12,6-11)9(3,4)5/h8H,7H2,1-5H3 |
InChI-Schlüssel |
QYZWVFSGPINGRO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
Kanonische SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
Synonyme |
2-Aziridinecarbonitrile,2-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



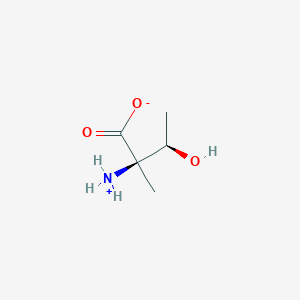
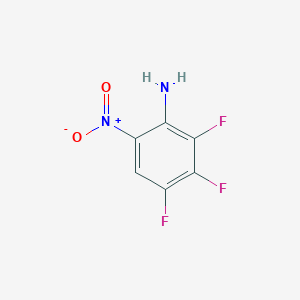
![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)
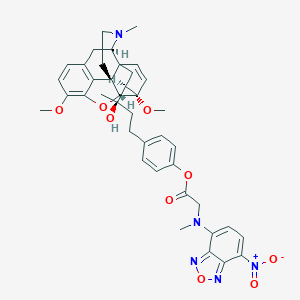
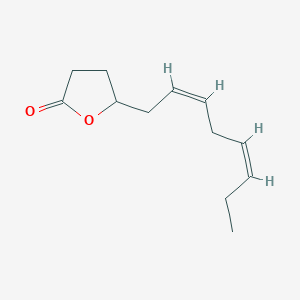
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
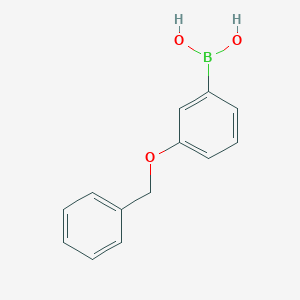
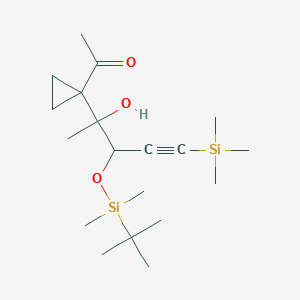
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
